Aminopeptidase Inhibition: 2.3–5‑Fold Stronger Binding than Boroalanine, Boroleucine, or Borovaline
In a direct head‑to‑head comparison under identical assay conditions, [3‑(1‑aminoethyl)phenyl]boronic acid (reported as borophenylalanine) inhibited nasal aminopeptidase with an apparent inhibition constant (Kappi) of 0.004 µM, whereas the corresponding boroalanine, boroleucine and borovaline displayed apparent binding constants (Kmapp) ranging from 0.009 to 0.020 µM [REFS‑1]. The phenylalanine‑mimetic side‑chain therefore improves target affinity by a factor of 2.3–5.
| Evidence Dimension | Aminopeptidase inhibition constant (Kappi / Kmapp) |
|---|---|
| Target Compound Data | Kappi = 0.004 µM (borophenylalanine) |
| Comparator Or Baseline | Boroalanine, boroleucine, borovaline: Kmapp = 0.009 – 0.020 µM |
| Quantified Difference | 2.3–5 × lower Ki (more potent) |
| Conditions | In situ rabbit nasal aminopeptidase assay; leucine‑enkephalin substrate |
Why This Matters
For procurement of a starting material destined for aminopeptidase‑targeted probe or inhibitor synthesis, the 2–5‑fold intrinsic potency advantage translates directly into lower in‑assay concentrations and cleaner selectivity windows.
- [1] Hussain, M. A., Mersinger, L., Maurin, M. B. & Kettner, C. In situ characterization of nasal leucine enkephalin degrading aminopeptidase susceptibility of the nasal enzyme to boronic acids and phosphorus‑containing peptide and amino acid isosteres. Int. J. Pharm. 103, 149–161 (1994). https://doi.org/10.1016/0378‑5173(94)90328‑3. View Source
